molecular formula C16H20N4O3S B4064302 (3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol

(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol

Cat. No.: B4064302
M. Wt: 348.4 g/mol
InChI Key: VZWJDCLDZWWNBS-HOTGVXAUSA-N
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Description

(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol is a chiral compound with two stereocenters It is a complex molecule that features a benzenesulfonyl group, a pyrazin-2-ylmethyl group, and a pyrrolidin-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the attachment of the pyrazin-2-ylmethyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride and a base.

    Attachment of the Pyrazin-2-ylmethyl Group: This can be done through nucleophilic substitution reactions using pyrazin-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidin-3-ol core can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the benzenesulfonyl group or the pyrazin-2-ylmethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or pyrazin-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as Swern oxidizing agents can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions for substitution reactions may involve bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the benzenesulfonyl or pyrazin-2-ylmethyl positions.

Scientific Research Applications

(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
  • (3S,4R)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
  • (3R,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol

Uniqueness

The uniqueness of (3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the benzenesulfonyl and pyrazin-2-ylmethyl groups also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-19(10-13-9-17-7-8-18-13)15-11-20(12-16(15)21)24(22,23)14-5-3-2-4-6-14/h2-9,15-16,21H,10-12H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWJDCLDZWWNBS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=NC=CN=C1)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
Reactant of Route 2
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
Reactant of Route 3
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
Reactant of Route 4
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
Reactant of Route 5
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol
Reactant of Route 6
(3S,4S)-1-(benzenesulfonyl)-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-3-ol

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